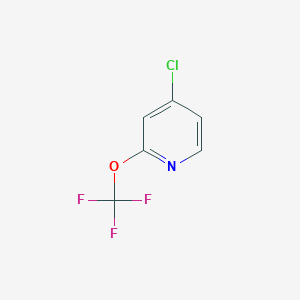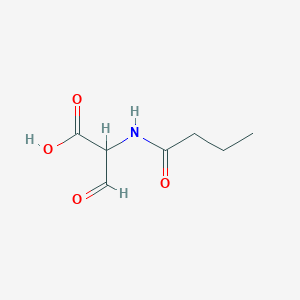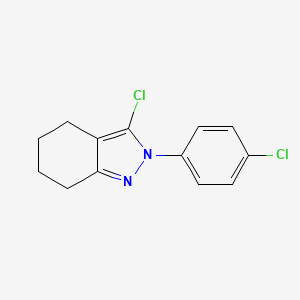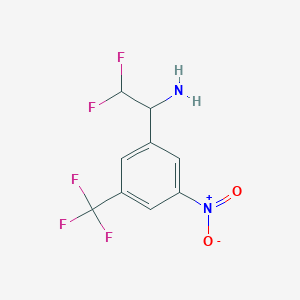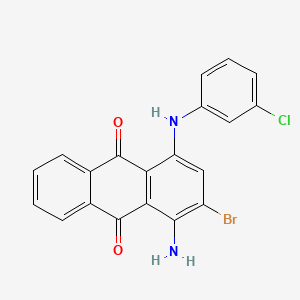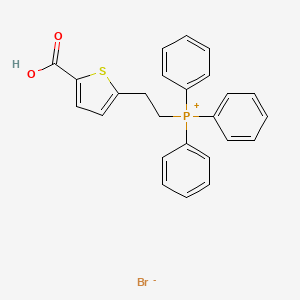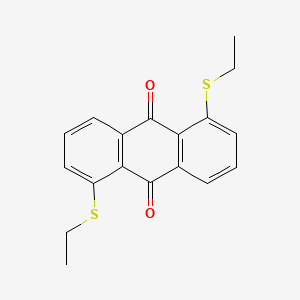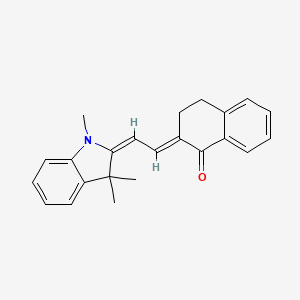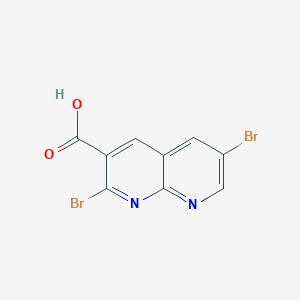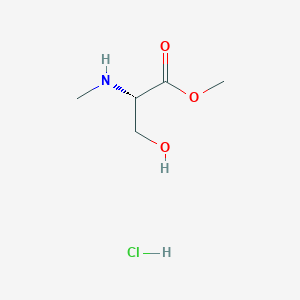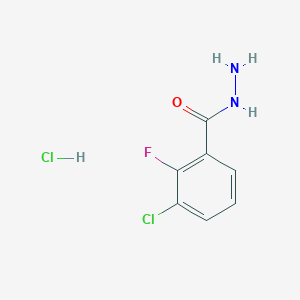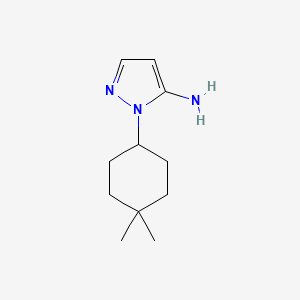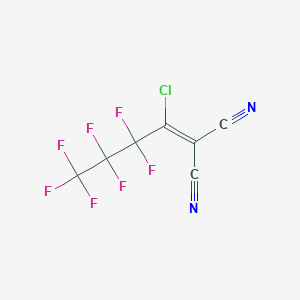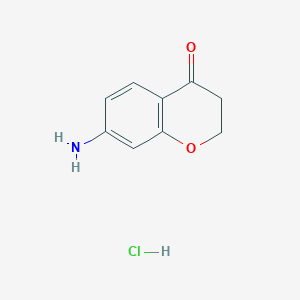![molecular formula C18H18N2O4S B13145371 benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a methylsulfanyl group, and a phenylmethoxycarbonylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of benzyl carbamate as a starting material, which undergoes transcarbamation and amidation reactions using potassium carbonate in alcohols under heating conditions . Another method involves the reaction of benzyl chloride with sodium cyanide in the presence of alcohol, followed by further purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Medicine: Investigated for its potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate involves its ability to act as a protecting group for amines. The compound can form stable carbamate linkages that can be selectively cleaved under specific conditions, such as acidic or basic environments . This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
相似化合物的比较
Similar Compounds
Methylsulfanyl-benzene: A related compound with a similar structure but lacking the carbamate group.
Benzyl carbamate: Another related compound that serves as a precursor in the synthesis of benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of amines, as well as in drug delivery and polymer synthesis.
属性
分子式 |
C18H18N2O4S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate |
InChI |
InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22) |
InChI 键 |
CGAMNSKIHXUDMK-UHFFFAOYSA-N |
手性 SMILES |
CS/C(=N\C(=O)OCC1=CC=CC=C1)/NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


